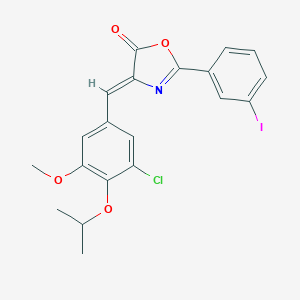![molecular formula C31H32ClNO6 B283840 ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE](/img/structure/B283840.png)
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that combines various functional groups
准备方法
The synthesis of ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反应分析
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
ETHYL 2-{5-CHLORO-2-METHOXY-4-[10-(4-METHYLPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL]PHENOXY}ACETATE can be compared with other similar compounds, such as other esters or phenoxy derivatives. Its uniqueness lies in its specific structure and the combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include ethyl acetate, methyl butyrate, and other phenoxy esters, each with their own unique characteristics and applications.
属性
分子式 |
C31H32ClNO6 |
|---|---|
分子量 |
550 g/mol |
IUPAC 名称 |
ethyl 2-[5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl]phenoxy]acetate |
InChI |
InChI=1S/C31H32ClNO6/c1-4-38-28(36)17-39-27-16-21(32)20(15-26(27)37-3)29-30-22(7-5-9-24(30)34)33(19-13-11-18(2)12-14-19)23-8-6-10-25(35)31(23)29/h11-16,29H,4-10,17H2,1-3H3 |
InChI 键 |
IRLCJGNREGDZMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)C)OC |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea](/img/structure/B283760.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283765.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283778.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283785.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)

